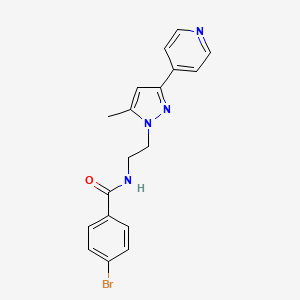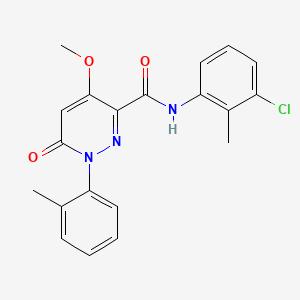![molecular formula C13H12BrNO2 B3004047 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one CAS No. 489443-66-5](/img/structure/B3004047.png)
1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one" is a derivative of 1,4-dihydropyridine, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromophenoxy substituent suggests potential for further chemical modifications, given the reactivity of the bromine atom.
Synthesis Analysis
The synthesis of related 1,4-dihydropyridine derivatives has been explored in various studies. For instance, the formation of 2-bromomethyl 1,4-dihydropyridines is achieved by reacting the parent compound with pyridinium bromide perbromide, as confirmed by NMR spectroscopy . Additionally, a phosphine-catalyzed [4 + 2] annulation process has been used to synthesize highly functionalized tetrahydropyridines, indicating the versatility of dihydropyridine synthesis .
Molecular Structure Analysis
Crystallographic studies have provided insights into the molecular structures of dihydropyridine derivatives. For example, the crystal structure of a related compound, ethyl 2-[9-(5-bromo-2-hydroxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]acetate, reveals a half-chair conformation of the central 1,4-dihydropyridine ring, with significant dihedral angles between the substituents and the core ring . This suggests that the molecular structure of "1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one" may also exhibit distinct conformational features.
Chemical Reactions Analysis
The reactivity of 1,4-dihydropyridine derivatives towards nucleophiles has been studied, with the 2-bromomethyl derivative undergoing reactions with a range of nucleophiles . Selective monobromination of 1,4-dihydropyridines has also been achieved under controlled conditions . These studies indicate that the bromophenoxy substituent in the compound of interest could potentially undergo further chemical transformations.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one" are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, polymorphism has been observed in cocrystallization studies, which could affect the physical properties of the compound . The presence of bromine and the potential for hydrogen bonding interactions, as seen in other dihydropyridine derivatives , may influence the compound's solubility, melting point, and stability.
Applications De Recherche Scientifique
Crystal Structure and Conformation
- The compound exhibits a shallow sofa conformation in the central 1,4-dihydropyridine ring, with bromophenol rings influencing its structure. It features intramolecular hydrogen bonds and C—H⋯O interactions, forming stable molecular chains in crystals (Mohamed et al., 2017).
Synthesis and Chemical Reactions
- It is involved in phosphine-catalyzed [4 + 2] annulations, acting as a 1,4-dipole synthon, leading to the formation of highly functionalized tetrahydropyridines (Zhu et al., 2003).
- Used in a novel synthesis method of Hantzsch-type N-substituted 1,4-dihydropyridines, which also exhibit strong fluorescence properties (Cui et al., 2007).
Molecular Structure and Stability
- The molecular conformation of this compound is stabilized by an intramolecular O—H⋯O hydrogen bond, influencing the crystal packing and formation of various molecular motifs (Mohamed et al., 2015).
Chemical Transformation and Synthesis
- It plays a role in the formation of 1,2-dihydropyridine derivatives through chemical transformations such as sodium dithionite reduction (Lounasmaa et al., 1991).
Radiolabelling and Synthesis of New Agents
- A method for the synthesis, purification, and radiolabelling of related compounds demonstrates its potential in radiopharmaceutical research (Abbas et al., 1991).
Antioxidant and Biofilm Inhibition Activities
- Derivatives of this compound show significant antioxidant and biofilm inhibition properties, with potential implications in medical research (Sheikh et al., 2021).
Antimicrobial Evaluation
- Certain derivatives synthesized starting from this compound exhibit antimicrobial activities, highlighting its relevance in developing new antimicrobial agents (El‐Kazak et al., 2013).
Role in Synthesis of New Heterocyclic Compounds
- It is used in one-pot syntheses of 1,4-dihydropyridine derivatives, contributing to the discovery of new heterocyclic compounds with potential chemical applications (Shashi et al., 2020).
Safety and Hazards
Mécanisme D'action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one are not well-studied. Its bioavailability, metabolism, and excretion patterns remain unknown. The compound is a liquid at room temperature, with a boiling point of 138-140 °C/1.2 mmHg and a density of 1.304 g/mL at 25 °C .
Propriétés
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-11-4-6-12(7-5-11)17-10-9-15-8-2-1-3-13(15)16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAGTWWJXBJYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


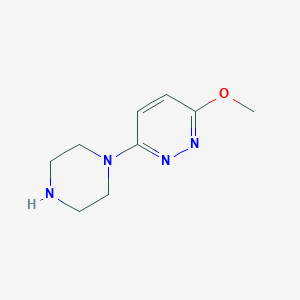
![7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B3003967.png)

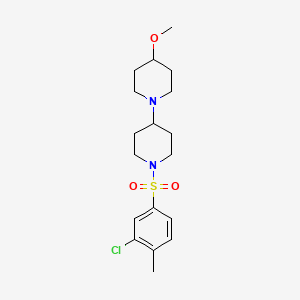
![[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B3003972.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3003973.png)
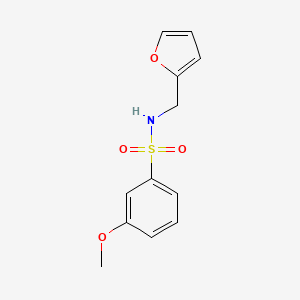
![1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone](/img/structure/B3003977.png)
![2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3003978.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B3003981.png)
